molecular formula C8H12O3 B13462372 4-(Hydroxymethyl)bicyclo[2.1.1]hexane-2-carboxylic acid

4-(Hydroxymethyl)bicyclo[2.1.1]hexane-2-carboxylic acid

Cat. No.: B13462372
M. Wt: 156.18 g/mol
InChI Key: QMIBMCVLRDPWHP-UHFFFAOYSA-N
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Description

4-(Hydroxymethyl)bicyclo[211]hexane-2-carboxylic acid is a unique bicyclic compound characterized by its rigid structure The bicyclo[211]hexane framework provides a constrained environment, making it an interesting subject for various chemical and biological studies

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Hydroxymethyl)bicyclo[2.1.1]hexane-2-carboxylic acid typically involves a [2+2] cycloaddition reaction. This method is favored due to its efficiency in constructing the bicyclic framework. The reaction often employs photochemical conditions, utilizing a mercury lamp or other light sources to drive the cycloaddition process . The starting materials for this synthesis are usually 1,5-dienes, which undergo cycloaddition to form the bicyclo[2.1.1]hexane core .

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis. This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing continuous flow processes to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

4-(Hydroxymethyl)bicyclo[2.1.1]hexane-2-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxymethyl group can yield 4-(Formyl)bicyclo[2.1.1]hexane-2-carboxylic acid, while reduction of the carboxylic acid group can produce 4-(Hydroxymethyl)bicyclo[2.1.1]hexane-2-methanol .

Mechanism of Action

The mechanism by which 4-(Hydroxymethyl)bicyclo[2.1.1]hexane-2-carboxylic acid exerts its effects is primarily through its interaction with biological targets. The rigid bicyclic structure allows for precise spatial orientation, which can enhance binding affinity and selectivity for specific molecular targets. This makes it a valuable scaffold in drug design, where it can be used to improve the pharmacokinetic and pharmacodynamic properties of therapeutic agents .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(Hydroxymethyl)bicyclo[2.1.1]hexane-2-carboxylic acid stands out due to its specific substitution pattern, which provides unique chemical reactivity and biological activity. Its rigid structure and functional groups make it a versatile building block for various applications, distinguishing it from other bicyclic compounds .

Biological Activity

4-(Hydroxymethyl)bicyclo[2.1.1]hexane-2-carboxylic acid is a bicyclic compound characterized by a unique bicyclo[2.1.1]hexane structure, which includes two fused cyclopropane rings. Its structural features include a hydroxymethyl group (-CH₂OH) at the 4-position and a carboxylic acid group (-COOH) at the 2-position, contributing to its potential biological activities and applications in medicinal chemistry.

  • Molecular Formula : C₈H₁₂O₃
  • Molecular Weight : 156.18 g/mol

The compound's unique structure influences its reactivity and biological interactions, making it a subject of interest in pharmacological studies.

Antimicrobial Activity

Research has indicated that compounds with similar bicyclic structures often exhibit antimicrobial properties. For instance, studies on related bicyclic compounds have shown significant activity against various pathogens, suggesting that this compound may also possess antimicrobial effects.

Compound Activity Source
Bicyclo[2.1.1]hexane-4-carboxylic acidAntimicrobialNatural products
4-(Hydroxymethyl)-2-azabicyclo[2.1.1]hexane-1-carboxylic acidPotentially different biological activitySynthetic derivatives

The presence of the hydroxymethyl and carboxylic acid groups likely enhances its solubility and interaction with microbial membranes, potentially leading to increased efficacy against bacterial strains.

Cytotoxicity

In vitro studies have demonstrated that bicyclic compounds can exhibit cytotoxic effects against cancer cell lines. For example, related compounds have been tested for their ability to induce apoptosis in melanoma cells, indicating a potential for anti-cancer activity.

Study 1: Cytotoxic Effects on Melanoma Cells

A study investigated the cytotoxicity of various bicyclic compounds, including derivatives of bicyclo[2.1.1]hexanes, on B-16 melanoma cells. The results indicated that certain structural modifications significantly enhanced cytotoxic activity, with IC₅₀ values as low as 0.093 ng/mL observed for some derivatives.

Study 2: Antimicrobial Efficacy

Another research effort focused on the antimicrobial properties of bicyclic compounds derived from natural sources. The findings suggested that these compounds could inhibit the growth of both Gram-positive and Gram-negative bacteria, highlighting their potential as lead compounds in antibiotic development.

The biological activity of this compound may be attributed to its ability to interact with cellular membranes and enzymes involved in metabolic pathways. The carboxylic acid group can participate in hydrogen bonding and ionic interactions, enhancing its binding affinity to target sites.

Properties

Molecular Formula

C8H12O3

Molecular Weight

156.18 g/mol

IUPAC Name

4-(hydroxymethyl)bicyclo[2.1.1]hexane-2-carboxylic acid

InChI

InChI=1S/C8H12O3/c9-4-8-1-5(2-8)6(3-8)7(10)11/h5-6,9H,1-4H2,(H,10,11)

InChI Key

QMIBMCVLRDPWHP-UHFFFAOYSA-N

Canonical SMILES

C1C2CC1(CC2C(=O)O)CO

Origin of Product

United States

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